N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include various aldehydes, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
N~4~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Exhibiting various pharmacological properties.
Benzimidazoles: Used in medicinal chemistry for their therapeutic potential .
Uniqueness
N~4~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole, isoxazole, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C29H27N5O3 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H27N5O3/c1-17-26(18(2)34(32-17)16-19-7-5-4-6-8-19)31-28(35)23-15-24(20-9-10-20)30-29-25(23)27(33-37-29)21-11-13-22(36-3)14-12-21/h4-8,11-15,20H,9-10,16H2,1-3H3,(H,31,35) |
InChI Key |
NJPMCTNPPHTVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=C(C=C5)OC)C6CC6 |
Origin of Product |
United States |
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